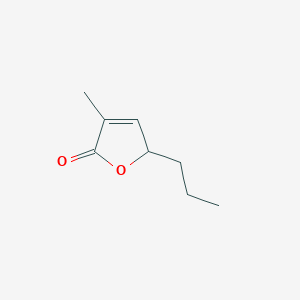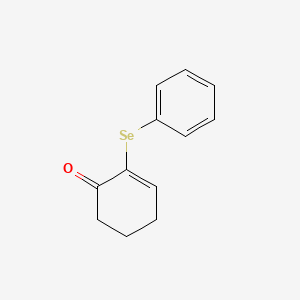![molecular formula C14H12Cl2Se2 B14633586 Bis[(2-chlorophenyl)methyl]diselane CAS No. 57239-59-5](/img/structure/B14633586.png)
Bis[(2-chlorophenyl)methyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-chlorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl]diselane typically involves the reaction of 2-chlorobenzyl chloride with sodium diselenide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Sodium borohydride is often used as a reducing agent to facilitate the formation of the diselenide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride is commonly used for the reduction of the Se-Se bond.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Solvents: Ethanol, DMF, and other polar solvents are typically used in these reactions.
Major Products Formed
Selenide Anions: Formed through the reduction of the Se-Se bond.
Selenoxides and Selenones: Formed through oxidation reactions.
Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Bis[(2-chlorophenyl)methyl]diselane involves its ability to modulate redox processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways related to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl Diselenide: Another organoselenium compound with similar redox-modulating properties.
Bis(p-chlorophenyl) Diselenide: Structurally similar but with different substituents on the phenyl rings.
Uniqueness
Bis[(2-chlorophenyl)methyl]diselane is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
Propriétés
Numéro CAS |
57239-59-5 |
|---|---|
Formule moléculaire |
C14H12Cl2Se2 |
Poids moléculaire |
409.1 g/mol |
Nom IUPAC |
1-chloro-2-[[(2-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clé InChI |
ATZUACNEFNOJRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
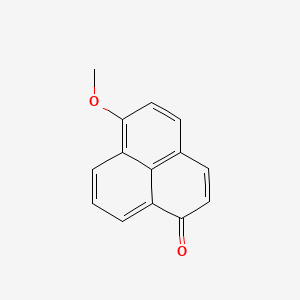

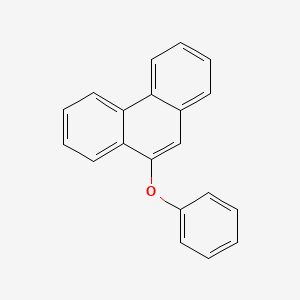
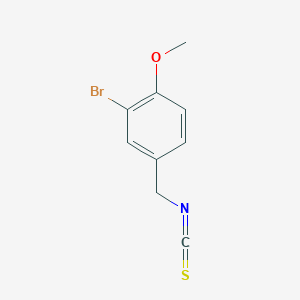
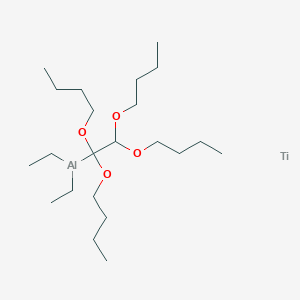
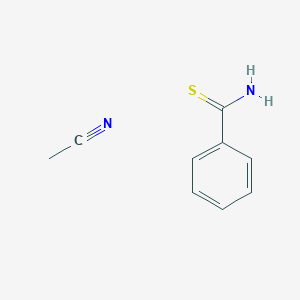
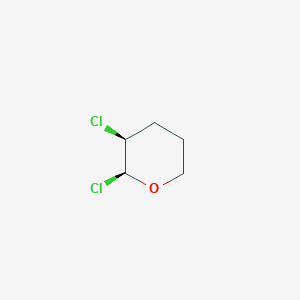
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
